4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Addition of the 2-pyridinylmethyl group: This can be done using nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also have a triazolo core and are known for their kinase inhibitory activities.
Uniqueness
4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with 3,4-dimethoxyphenyl and 2-pyridinylmethyl groups sets it apart from other similar compounds.
Properties
CAS No. |
929966-38-1 |
---|---|
Molecular Formula |
C23H22N6O2 |
Molecular Weight |
414.5g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H22N6O2/c1-14-15(2)28(12-17-7-5-6-10-24-17)22-20(14)23-26-21(27-29(23)13-25-22)16-8-9-18(30-3)19(11-16)31-4/h5-11,13H,12H2,1-4H3 |
InChI Key |
QQNBIEGQPPBBDO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=N5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=N5)C |
Origin of Product |
United States |
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